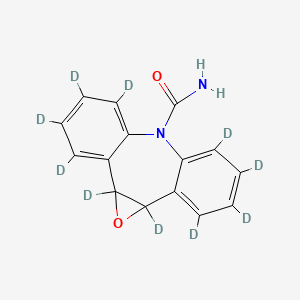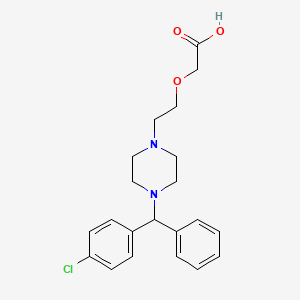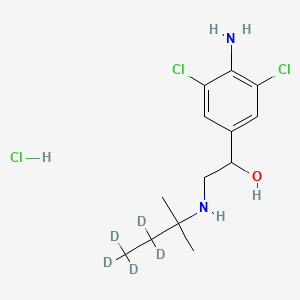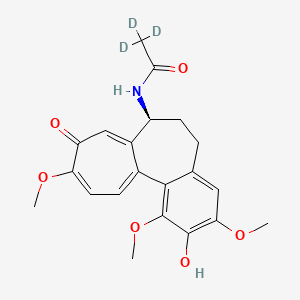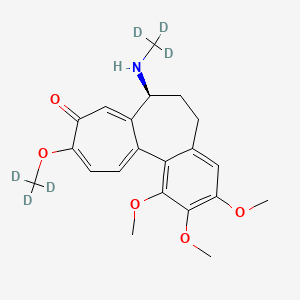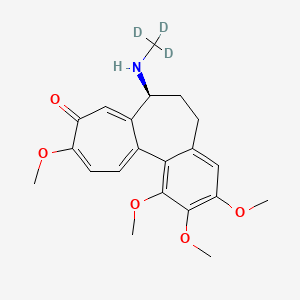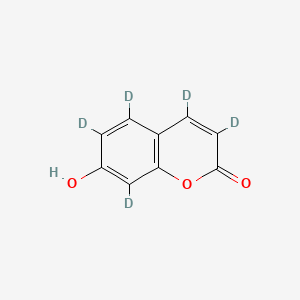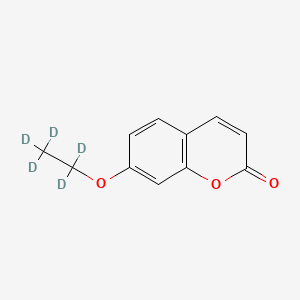
Mycophenolic Acid-13C-d3 (deuterated labelled)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycophenolic Acid-13C-d3 (deuterated labelled) is an impurity of Mycophenolic which is used as an immunosuppressive agent, and as an inducer of monocyte differentiation and apoptosis in human lymphoid and monocytic cell lines . It has a molecular formula of C17H17O6D3 and a molecular weight of 324.35 .
Molecular Structure Analysis
The molecular formula of Mycophenolic Acid-13C-d3 (deuterated labelled) is C17H17O6D3 . The molecular weight is 324.35 .Physical And Chemical Properties Analysis
The molecular formula of Mycophenolic Acid-13C-d3 (deuterated labelled) is C17H17O6D3 . The molecular weight is 324.35 .Wissenschaftliche Forschungsanwendungen
In Vitro Assessment of Embryotoxic Potential
Mycophenolic acid has been studied for its embryotoxic potential using in vitro assays. Eckardt and Stahlmann (2009) found that rat embryos exposed to mycophenolic acid showed dysmorphogenic development, indicating its pronounced embryotoxic potential at cytotoxic concentrations. This supports the use of validated in vitro tests to detect human teratogens (Eckardt & Stahlmann, 2009).
Mycophenolic Acid Derivative from Penicillium sp.
Song et al. (2019) isolated a new derivative of mycophenolic acid, penicacid D, from the marine-derived fungus Penicillium sp. This study highlights the potential of mycophenolic acid derivatives in exerting bioactivity against various microorganisms (Song et al., 2019).
Quantification in Human Peripheral Blood Mononuclear Cells
Nguyen Thi et al. (2013) developed a method for quantifying mycophenolic acid levels in human peripheral blood mononuclear cells. This method is used in pharmacokinetics-pharmacodynamics clinical trials, offering insights into MPA's action in the human body (Nguyen Thi et al., 2013).
Impact on Pharmacokinetics in Renal Transplant Recipients
Wang et al. (2016) investigated how 1-Alpha, 25-dihydroxyvitamin D3 affects the pharmacokinetics of mycophenolic acid in renal transplant recipients. This study demonstrates the significance of extrahepatic metabolism in MPA pharmacokinetics variability (Wang et al., 2016).
Modulation of Tight Junctions in Caco-2 Cells
Khan et al. (2017) explored how MPA affects tight junctions in Caco-2 cells, shedding light on its potential role in causing leak-flux diarrhea in organ-transplanted patients. This study contributes to understanding the gastrointestinal disturbances associated with MPA (Khan et al., 2017).
Eigenschaften
CAS-Nummer |
1261432-16-9 |
|---|---|
Produktname |
Mycophenolic Acid-13C-d3 (deuterated labelled) |
Molekularformel |
C17H17O6D3 |
Molekulargewicht |
324.35 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
24280-93-1 (unlabelled) |
Tag |
Mycophenolate Mofetil Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



